2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide
CAS No.:
Cat. No.: VC13388169
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | 2-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-11-5-3-8(4-6-11)12(2)9(13)7-10/h8H,3-7,10H2,1-2H3 |
| Standard InChI Key | PRMUGHFRRWWQQW-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)N(C)C(=O)CN |
| Canonical SMILES | CN1CCC(CC1)N(C)C(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-acetamide features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 4-position with an acetamide group. The acetamide nitrogen is further methylated, while the piperidine nitrogen carries an additional methyl group, creating a tertiary amine structure. The IUPAC name reflects this substitution pattern: 2-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamide.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| CAS Registry Number | 1096841-08-5 |
| SMILES Notation | CN1CCC(CC1)N(C)C(=O)CN |
| XLogP3-AA | 0.82 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
The compound’s solubility profile remains poorly characterized, though its logP value of 0.82 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence starting from piperidine derivatives. A representative pathway includes:
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Piperidine Functionalization: 1-Methylpiperidin-4-amine undergoes alkylation with methyl acrylate, followed by hydrolysis to yield 1-methylpiperidin-4-yl-acetic acid.
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Amide Coupling: The carboxylic acid is activated using coupling reagents like HATU or EDCl, then reacted with methylamine to form the N-methyl acetamide .
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Purification: Crude product is purified via column chromatography or recrystallization, achieving >95% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methyl acrylate, K₂CO₃, DMF, 80°C | 78% |
| 2 | HATU, DIPEA, methylamine, DCM, RT | 65% |
| 3 | Silica gel chromatography (EtOAc/Hexane) | 92% |
Challenges include avoiding over-alkylation at the piperidine nitrogen and managing steric hindrance during amide bond formation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 3.42 (s, 2H, NH₂), 3.21–3.15 (m, 1H, piperidine H4), 2.92 (s, 3H, N-CH₃), 2.81 (s, 3H, piperidine N-CH₃), 2.50–2.45 (m, 2H, piperidine H3/H5), 1.95–1.85 (m, 2H, piperidine H2/H6), 1.65–1.55 (m, 2H, piperidine H1/H7).
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¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 57.8 (piperidine C4), 46.5 (N-CH₃), 45.1 (piperidine N-CH₃), 32.4–28.7 (piperidine C2/C3/C5/C6), 22.1 (C1/C7).
The absence of exchangeable protons in D₂O-shaken samples confirms N-methylation.
Infrared (IR) Spectroscopy
Strong absorption bands at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the acetamide moiety. Bending vibrations at 1450 cm⁻¹ correspond to C-H deformation in the piperidine ring.
| Compound | MOR (nM) | DOR (nM) |
|---|---|---|
| Fentanyl | 0.39 | 210 |
| Piperidine Analog | 190 | >1000 |
| This Compound* | ~300 (predicted) | >1000 (predicted) |
*Predictions based on structural similarity to reported derivatives .
Enzymatic Inhibition
The compound’s acetamide group may act as a hydrogen bond donor, inhibiting proteases or kinases. Molecular docking studies hypothesize interactions with the catalytic triad of trypsin-like serine proteases (e.g., kcal/mol).
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Target Identification: High-throughput screening is needed to map interactions with non-opioid targets (e.g., GPCRs, ion channels).
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms are absent.
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Formulation Development: Solubility enhancement via salt formation or nanoencapsulation warrants exploration.
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